
4-(2,3-Difluorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of a butanoic acid moiety attached to a difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Difluorophenyl)butanoic acid typically involves the reaction of 2,3-difluorobenzene with butanoic acid derivatives under specific conditions. One common method includes the use of organometallic reagents such as Grignard reagents or organolithium compounds to facilitate the coupling of the difluorophenyl group with the butanoic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,3-Difluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the butanoic acid moiety into corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols from the carboxylic acid group.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron or aluminum chloride) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-(2,3-Difluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(2,3-Difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Comparaison Avec Des Composés Similaires
- 4-(3,4-Difluorophenyl)butanoic acid
- 4-(2,4-Difluorophenyl)butanoic acid
- 4-(2,5-Difluorophenyl)butanoic acid
Comparison: Compared to its analogs, 4-(2,3-Difluorophenyl)butanoic acid may exhibit unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This can affect its reactivity, binding affinity, and overall biological activity .
Propriétés
Numéro CAS |
939043-52-4 |
|---|---|
Formule moléculaire |
C10H10F2O2 |
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
4-(2,3-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10F2O2/c11-8-5-1-3-7(10(8)12)4-2-6-9(13)14/h1,3,5H,2,4,6H2,(H,13,14) |
Clé InChI |
SWWNVUHFLDBXNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


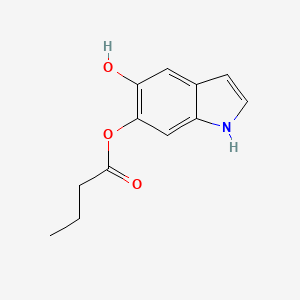

![4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12943840.png)
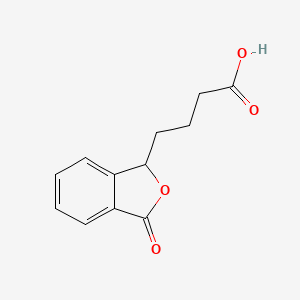
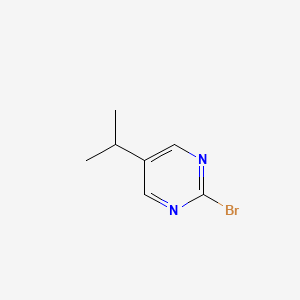
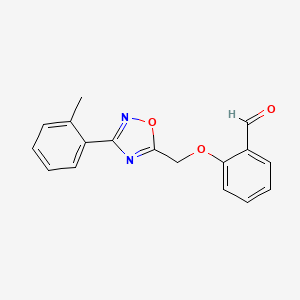
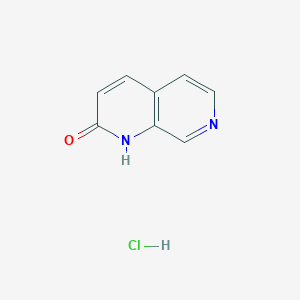
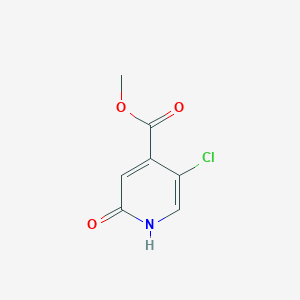
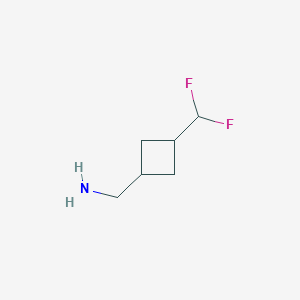
![1-[6-(cyclohexylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide](/img/structure/B12943882.png)
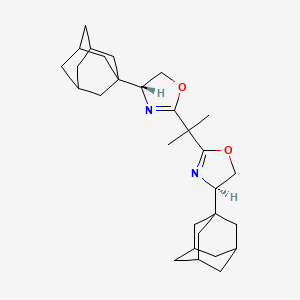
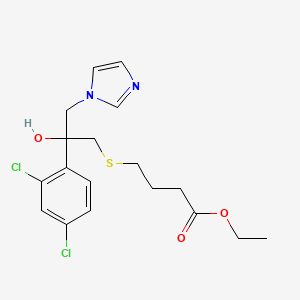
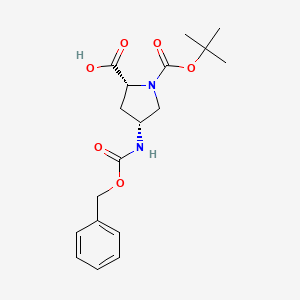
![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)
